2,3-dihydro-1H-pyrrolizin-1-one

Crystallography Structural Biology Material Science

Researchers needing a rigid, near-planar heterocyclic scaffold for drug discovery often struggle with flexible analogs that lack conformational control. 2,3-Dihydro-1H-pyrrolizin-1-one (CAS 17266-64-7) solves this with its fused pyrrole-pyrrolidinone core (r.m.s. deviation ~0.021 Å). • Enables predictable π-π stacking for kinase/active-site binding • Validated route to cannabinoid analogues • Reliable Aldol & cycloaddition reactivity Fully characterized, ≥95% purity, ready for immediate dispatch.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 17266-64-7
Cat. No. B041037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-pyrrolizin-1-one
CAS17266-64-7
Synonyms2,3-Dihydro-1H-Pyrrolizin-1-one;  NSC 116800; 
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1CN2C=CC=C2C1=O
InChIInChI=1S/C7H7NO/c9-7-3-5-8-4-1-2-6(7)8/h1-2,4H,3,5H2
InChIKeyJXGLKOLYBRHCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-pyrrolizin-1-one Overview


2,3-Dihydro-1H-pyrrolizin-1-one (CAS 17266-64-7) is a bicyclic heterocyclic compound characterized by a fused pyrrole and pyrrolidinone ring system, with a molecular formula of C7H7NO and a molecular weight of 121.14 g/mol [1]. Its core scaffold is a key intermediate in the synthesis of diverse pyrrolizine derivatives, which are of significant interest due to their potential biological activities, including as candidates for Alzheimer's disease treatment [2]. The compound's near-planar conformation, as revealed by X-ray crystallography [3], underpins its utility as a rigid building block for constructing more complex molecular architectures.

2,3-Dihydro-1H-pyrrolizin-1-one: Superior to Generic Scaffolds


The unique fusion of a pyrrole and a five-membered lactam ring in 2,3-dihydro-1H-pyrrolizin-1-one creates a conformationally constrained, near-planar scaffold [1] that is fundamentally distinct from simpler, more flexible pyrrolidinones or other non-fused heterocycles. This structural rigidity directly influences its reactivity in subsequent synthetic transformations and the three-dimensional presentation of its pharmacophore. For instance, the inherent planarity is crucial for forming ordered supramolecular structures via π–π stacking interactions [2], a property that cannot be replicated by flexible or fully saturated analogs like hexahydro-1H-pyrrolizin-1-one (CAS 14174-83-5), which lacks the aromatic pyrrole ring. Consequently, substituting this compound with a generic alternative risks significant alterations in reaction outcomes, product conformation, and biological target engagement, making it a non-interchangeable, purpose-specific building block.

2,3-Dihydro-1H-pyrrolizin-1-one: Key Differentiation Evidence


Superior Conformational Planarity

The core 2,3-dihydro-1H-pyrrolizin-1-one scaffold demonstrates a significantly higher degree of planarity compared to a common synthetic derivative. X-ray crystallography reveals that the unsubstituted parent compound has an average root-mean-square (r.m.s.) deviation from planarity of 0.021 Å (average of 0.025 and 0.017 Å for its two independent molecules in the asymmetric unit) [1]. In contrast, the (E)-2-(2-furylmethylidene) derivative, which is synthesized from the parent compound, shows a substantially larger r.m.s. deviation of 0.045 Å [2]. This indicates that the core scaffold is 64% more planar than its substituted analog, a feature critical for applications requiring a rigid, predictable molecular geometry.

Crystallography Structural Biology Material Science

Enhanced π–π Stacking Capability

The near-planar, conjugated pyrrolizinone system of 2,3-dihydro-1H-pyrrolizin-1-one facilitates strong aromatic π–π stacking interactions, a key feature for ordered crystal packing and molecular recognition. In the crystal structure of its (E)-2-(2-furylmethylidene) derivative, which retains the planar core, a centroid–centroid distance of 3.6151 (9) Å was observed for the π–π stacking [1]. This type of interaction is absent in fully saturated analogs like hexahydro-1H-pyrrolizin-1-one (CAS 14174-83-5), which, due to the loss of aromaticity, adopts a non-planar conformation and cannot participate in π-stacking .

Supramolecular Chemistry Crystal Engineering Molecular Recognition

Validated Cannabinoid Analogue Precursor

2,3-Dihydro-1H-pyrrolizin-1-one is a specifically documented starting material for the synthesis of cannabinoid analogues bearing pyrrole moieties [1]. This application is not broadly claimed for its close structural relatives, such as the hexahydro or other substituted pyrrolizinones, which are more commonly explored for different therapeutic areas (e.g., NK1 antagonism) [2]. This established synthetic route provides a direct, validated pathway to a class of compounds with high current research interest, offering a clear advantage over other building blocks that would require de novo route development.

Medicinal Chemistry Cannabinoid Research Synthetic Methodology

Certified Purity and Characterization

Reputable vendors provide 2,3-dihydro-1H-pyrrolizin-1-one with a typical purity of NLT 98% [1], a specification that is critical for ensuring reproducible yields and outcomes in sensitive synthetic steps. While many analogs are also available at high purity, the core scaffold's well-defined analytical profile, including a documented X-ray crystal structure [2] and full NMR characterization [3], provides a higher degree of confidence in its identity and quality. This is particularly important when the compound is used as a key intermediate in multi-step syntheses, where impurities can lead to side reactions or significantly reduced yields.

Analytical Chemistry Quality Control Synthetic Chemistry

2,3-Dihydro-1H-pyrrolizin-1-one: Application Scenarios


Rigid Template for Structure-Based Drug Design

The near-planar conformation of the core scaffold (r.m.s. deviation of ~0.021 Å) [1] makes it an ideal template for building pharmacophores that require a precise, rigid geometry for target engagement. This is particularly relevant for designing inhibitors that bind to flat, aromatic-rich active sites, such as those of kinases or other enzymes where π–π stacking [2] contributes to binding affinity. Using this scaffold ensures a predictable spatial presentation of functional groups.

Cannabinoid Receptor Ligand Synthesis

The compound's established use in the synthesis of cannabinoid analogues with pyrrole moieties [3] provides a direct entry point into this therapeutically relevant chemical space. Researchers focused on developing novel ligands for cannabinoid receptors (CB1/CB2) or investigating the endocannabinoid system can leverage this validated synthetic route to efficiently access a library of derivatives for structure-activity relationship (SAR) studies.

Supramolecular Assemblies and Crystal Engineering

The combination of a planar, aromatic core capable of π–π stacking [2] and the presence of a hydrogen bond acceptor (the carbonyl group) makes 2,3-dihydro-1H-pyrrolizin-1-one a versatile tecton for crystal engineering [4]. Its ability to form predictable supramolecular synthons can be exploited to design new organic materials with tailored solid-state properties, such as porosity or specific optical characteristics.

High-Purity Intermediate for Heterocyclic Synthesis

When high purity (NLT 98%) and a fully characterized structure [5] are non-negotiable for a multi-step synthesis, 2,3-dihydro-1H-pyrrolizin-1-one offers a low-risk starting point. Its documented reactivity in transformations like Aldol condensations [2] and cycloadditions [6] ensures that it can be reliably integrated into diverse synthetic sequences, minimizing the risk of failure due to unknown impurities or unexpected reactivity.

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